molecular formula C26H25N5O2 B2842590 1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE CAS No. 878735-54-7

1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE

Cat. No.: B2842590
CAS No.: 878735-54-7
M. Wt: 439.519
InChI Key: OXTCIQYDHKSVIS-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE is a complex organic compound that combines several heterocyclic structures. It is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a furan ring, an indoloquinoxaline moiety, and a piperazine ring. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE typically involves multi-step organic reactions. One common method involves the initial formation of the indoloquinoxaline core through an annulation reaction of indoles with 2-vinylanilines in the presence of iodine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indoloquinoxaline moiety can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the indoloquinoxaline moiety would produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE involves its interaction with molecular targets such as DNA and proteins. The indoloquinoxaline moiety is known to intercalate into DNA, stabilizing the DNA structure and potentially inhibiting the activity of enzymes like topoisomerase . This interaction can lead to the modulation of various cellular pathways, resulting in antiviral or cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-18-8-9-22-19(17-18)24-25(28-21-6-3-2-5-20(21)27-24)31(22)15-12-29-10-13-30(14-11-29)26(32)23-7-4-16-33-23/h2-9,16-17H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTCIQYDHKSVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCN5CCN(CC5)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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